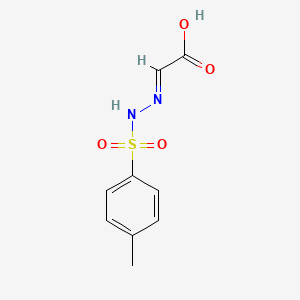
Glyoxylic acid, (p-tolylsulfonyl)hydrazone
Descripción general
Descripción
Glyoxylic acid, (p-tolylsulfonyl)hydrazone is an organic compound that combines the properties of glyoxylic acid and (p-tolylsulfonyl)hydrazone. Glyoxylic acid is a colorless solid that occurs naturally and is useful industrially
Mecanismo De Acción
Target of Action
Glyoxylic acid, (p-tolylsulfonyl)hydrazone, also known as Acetic acid, 2-[2-[(4-methylphenyl)sulfonyl]hydrazinylidene]-, is a complex compound with a broad spectrum of biological activities Hydrazones, a class of compounds to which it belongs, are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Hydrazones, in general, are known to interact with their targets through various mechanisms, including the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions . These interactions can lead to changes in the target’s function, ultimately affecting the biological processes in which the target is involved .
Biochemical Pathways
Glyoxylic acid, a component of the compound, is known to be involved in the glyoxylate cycle . This cycle is an anaplerotic route that replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .
Result of Action
Hydrazones and their derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of hydrazones is known to be affected by the reaction environment, with different synthesis methods (solution-based synthesis, mechanosynthesis, and solid-state melt reactions) yielding different results . Furthermore, temperature changes can affect the properties of certain hydrazones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glyoxylic acid, (p-tolylsulfonyl)hydrazone typically involves the reaction of glyoxylic acid with (p-tolylsulfonyl)hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: Glyoxylic acid, (p-tolylsulfonyl)hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl hydrazones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various hydrazone derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Glyoxylic acid, (p-tolylsulfonyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Comparación Con Compuestos Similares
Glyoxylic Acid: A simpler form without the (p-tolylsulfonyl)hydrazone group.
(p-Tolylsulfonyl)hydrazine: The hydrazine derivative without the glyoxylic acid component.
Hydrazones: A broad class of compounds with similar reactivity but different substituents.
Uniqueness: Glyoxylic acid, (p-tolylsulfonyl)hydrazone is unique due to its combined properties of glyoxylic acid and (p-tolylsulfonyl)hydrazone.
Propiedades
IUPAC Name |
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHVIQNWSSXND-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14661-68-8 | |
| Record name | NSC176331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyoxylic acid, (p-tolylsulfonyl)hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


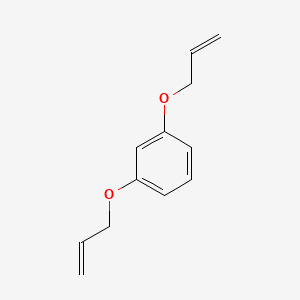

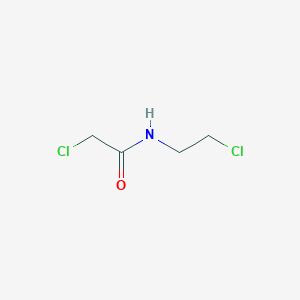
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

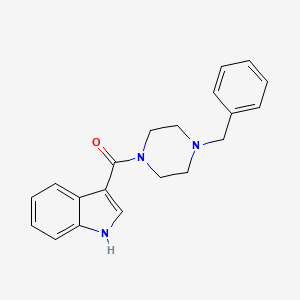
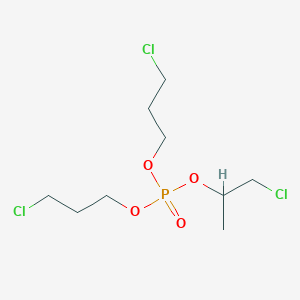
![2-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
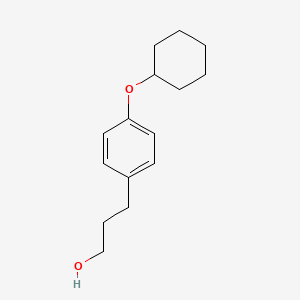
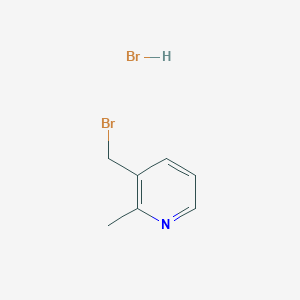
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
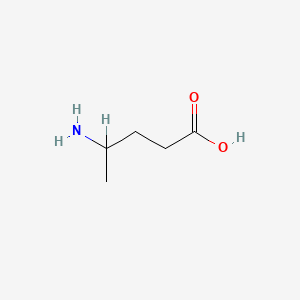
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
